エンニアチンB3

説明

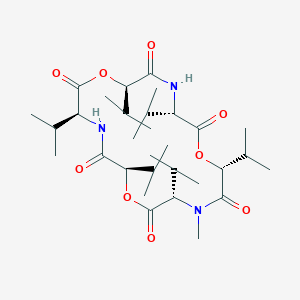

Enniatin B3 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It is part of the enniatin family, which includes several analogues such as enniatin A, enniatin A1, enniatin B, and enniatin B1. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antihelmintic, herbicidal, and insecticidal properties .

科学的研究の応用

Chemistry:

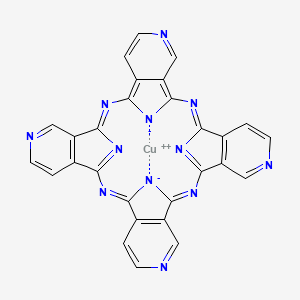

- Used as a model compound to study ionophoric properties and metal ion complexation.

- Investigated for its potential as a building block in the synthesis of novel cyclic peptides.

Biology:

- Studied for its cytotoxic effects on mammalian cell lines, particularly its ability to induce apoptosis in cancer cells .

- Explored for its antimicrobial properties against a range of bacterial and fungal pathogens.

Medicine:

- Potential use as an anticancer agent due to its ability to inhibit multidrug efflux pumps in cancer cells .

- Investigated for its synergistic effects with other chemotherapeutic agents, enhancing their efficacy.

Industry:

- Utilized as a natural pesticide due to its insecticidal and herbicidal properties.

- Studied for its potential to control fungal contamination in agricultural products.

作用機序

Target of Action

Enniatin B3 primarily targets cellular membranes due to its ionophoric properties. It forms complexes with metal ions, facilitating their transport across lipid membranes. This disrupts ion gradients, particularly of potassium and calcium ions, which are crucial for maintaining cellular homeostasis .

Mode of Action

Enniatin B3 interacts with its targets by embedding itself into the lipid bilayer of cell membranes. This interaction creates ion channels or pores, allowing uncontrolled ion fluxes. The resulting ion imbalance can lead to cellular stress and apoptosis. Specifically, Enniatin B3 has been shown to disrupt mitochondrial function by affecting the mitochondrial permeability transition pore, leading to the release of cytochrome c and activation of the apoptotic pathway .

Biochemical Pathways

The primary biochemical pathway affected by Enniatin B3 is the mitochondrial apoptotic pathway. By disrupting ion homeostasis, Enniatin B3 induces mitochondrial swelling and membrane potential loss. This triggers the release of pro-apoptotic factors such as cytochrome c, which activates caspases and leads to programmed cell death. Additionally, Enniatin B3 can affect calcium signaling pathways, further contributing to its cytotoxic effects .

Pharmacokinetics

Its stability and bioavailability may be influenced by its interaction with serum proteins and cellular uptake mechanisms .

Result of Action

At the molecular level, Enniatin B3’s action results in the disruption of ion gradients and mitochondrial dysfunction. This leads to oxidative stress, activation of the apoptotic pathway, and ultimately cell death. At the cellular level, these effects manifest as reduced cell viability, increased apoptosis, and impaired cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of Enniatin B3. For instance, its ionophoric activity may be enhanced or inhibited by the presence of specific metal ions. Additionally, environmental conditions that affect membrane fluidity can alter its ability to integrate into lipid bilayers and form ion channels .

Enniatin B3’s potent cytotoxic effects and its ability to disrupt cellular ion homeostasis make it a compound of interest for both toxicological studies and potential therapeutic applications.

: Frontiers | A Review of the Mycotoxin Enniatin B : The Mode of Action of Enniatins A and B is Mediated by Interaction with SOC Reservoirs and Mitochondrial Permeability Transition Pore

生化学分析

Biochemical Properties

Enniatin B3 interacts with various biomolecules, including enzymes and proteins . It is composed of alternating residues of three N-methyl amino acids—commonly valine, leucine, and isoleucine—and three hydroxy acids . The primary mechanism of action of Enniatin B3 is due to its ionophoric characteristics . The exact mechanism is still unclear .

Cellular Effects

Enniatin B3 has demonstrated potent cytotoxic activity in several mammalian cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, Enniatin B caused an acute Ca 2+ depletion from intracellular pools and a significant Ca 2+ influx from the extracellular media through store-operated channels .

Molecular Mechanism

The molecular mechanism of Enniatin B3’s action involves its ionophoric characteristics . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Enniatin B3 vary with different dosages in animal models . Detailed studies on threshold effects, toxic or adverse effects at high doses are still needed.

Metabolic Pathways

Enniatin B3 is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Enniatin B3 can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation

準備方法

Synthetic Routes and Reaction Conditions: Enniatin B3 can be synthesized through solid-phase fermentation of Fusarium tricinctum. The optimal conditions for maximum enniatin production involve growing the fungus on white beans (Phaseolus vulgaris) as a solid medium. This method has been shown to yield the highest accumulation of enniatins, including enniatin B3, after 18 days of fermentation .

Industrial Production Methods: Industrial production of enniatin B3 typically involves large-scale fermentation processes using Fusarium species. The fermentation conditions are optimized to maximize yield, including the selection of suitable growth media and the addition of peptone or amino acid precursors .

化学反応の分析

Types of Reactions: Enniatin B3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s ionophoric characteristics, which allow it to form complexes with metal ions .

Common Reagents and Conditions:

Oxidation: Enniatin B3 can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents, such as amines or thiols, under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogues.

類似化合物との比較

Enniatin B3 is part of the enniatin family, which includes several similar compounds:

Enniatin A: Known for its antifungal and insecticidal properties.

Enniatin A1: Exhibits similar biological activities to enniatin A but with different ionophoric characteristics.

Enniatin B: The most studied enniatin, known for its potent cytotoxic effects on mammalian cells.

Enniatin B1: Similar to enniatin B but with distinct effects on calcium flux and mitochondrial function.

Uniqueness of Enniatin B3: Enniatin B3 is unique due to its specific ionophoric properties and its ability to form stable complexes with metal ions. This makes it particularly effective in disrupting cellular ion homeostasis, contributing to its diverse biological activities.

特性

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35)/t20-,21-,22-,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFKZYTWXQBSBH-MAKNZWJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017632 | |

| Record name | Enniatin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864-99-3 | |

| Record name | Enniatin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

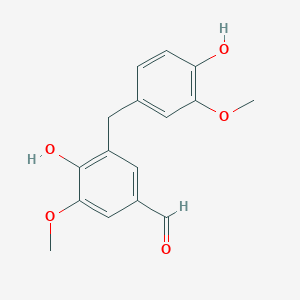

![4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B1145289.png)

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridy](/img/no-structure.png)